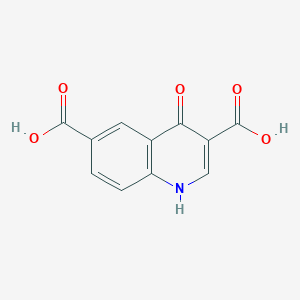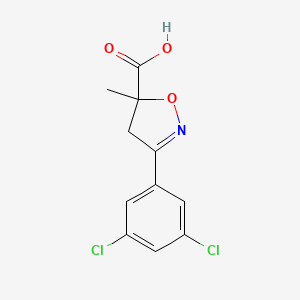
3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The 3,5-dichlorophenyl group suggests the presence of a phenyl ring with chlorine atoms at the 3rd and 5th positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include factors like melting point, boiling point, density, etc. Unfortunately, without specific data or research on this compound, I can’t provide this information .Applications De Recherche Scientifique
Corrosion Inhibition
Research on similar compounds has shown applications in corrosion inhibition. For instance, triazole derivatives have been studied for their efficiency in preventing corrosion of mild steel in acidic media. Such compounds exhibit high inhibition efficiencies, suggesting that related chemicals, including those with oxazole functionalities, could serve similarly protective roles in industrial and engineering contexts (Lagrenée et al., 2002).
Synthetic Chemistry
In synthetic chemistry, compounds with oxazole and triazole rings have facilitated the development of novel synthesis routes. For example, cross-coupling reactions of boronic acids with dihalo heterocycles have been explored, highlighting the versatility of carboxylic acid anion moieties as directing groups. This research points to methods for selectively producing substituted nicotinic acids and triazoles, which could inform the synthetic approaches for related compounds (Houpis et al., 2010).
Macrolide Synthesis
Oxazoles have been utilized as masked forms of activated carboxylic acids in the synthesis of macrolides, including compounds like recifeiolide and curvularin. This application demonstrates the potential of oxazole derivatives in the synthesis of complex organic molecules with potential pharmaceutical applications (Wasserman et al., 1981).
Polymer Science
In polymer science, benzoxazole derivatives have been employed in the synthesis of thermotropic polyesters. These materials, which are based on specific carboxylic acid derivatives, indicate the utility of such compounds in creating polymers with unique physical properties, potentially including those derived from 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (Kricheldorf & Thomsen, 1992).
Molecular Docking and Drug Design
Research on triazole and oxazole derivatives has also included molecular docking studies to explore their potential as anticancer and antimicrobial agents. Such studies suggest that oxazole-containing compounds might offer valuable scaffolds for developing new pharmaceuticals with targeted biological activities (Katariya et al., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)6-2-7(12)4-8(13)3-6/h2-4H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMDEZTXUVSZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
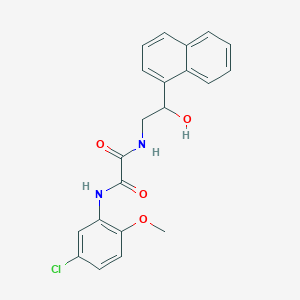
![4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2730968.png)



![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2730976.png)
![3-Methyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2730977.png)
![5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine](/img/structure/B2730980.png)
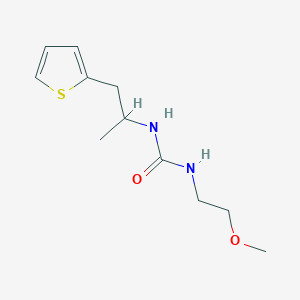
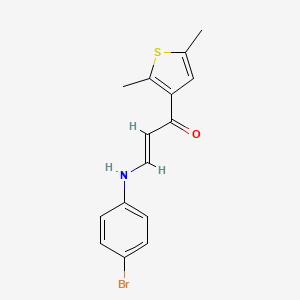
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone](/img/structure/B2730984.png)
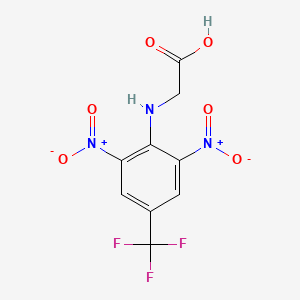
![2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2730988.png)
